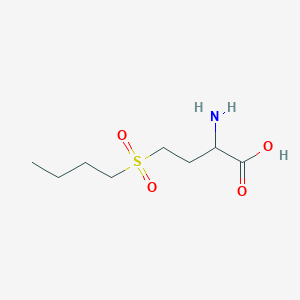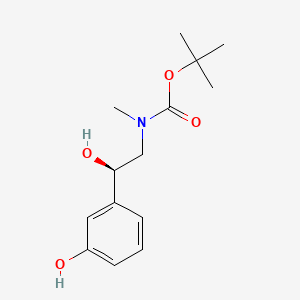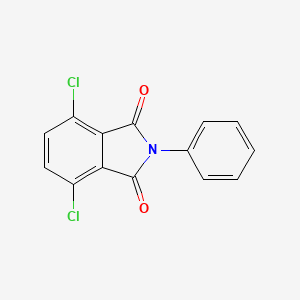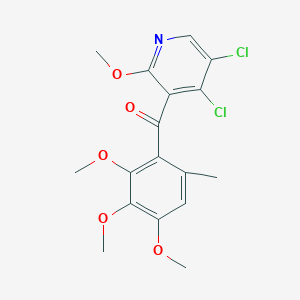
N2'-Deacetyl-N2'-(4-metil-4-metiltio-1-oxopentil)maytansina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Me-DM4 es un metabolito intracelular de DM4, un maytansinoide con propiedades de despolarización de microtúbulos y potente citotoxicidad, que está S-metilado. Se emplea principalmente como una citotoxina conjugada a anticuerpos (ADC) . El compuesto es conocido por su capacidad para inhibir la polimerización de los microtúbulos, lo que lo convierte en una herramienta valiosa en la investigación y el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
S-Me-DM4 tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar la dinámica de los microtúbulos y la polimerización.
Biología: Se emplea en biología celular para investigar los efectos de la inhibición de los microtúbulos en la división celular y la mitosis.
Medicina: Se utiliza en el desarrollo de conjugados anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer.
Industria: Se aplica en la industria farmacéutica para la producción de ADC y otros agentes terapéuticos.
Mecanismo De Acción
S-Me-DM4 ejerce sus efectos uniéndose a la tubulina, una proteína que forma microtúbulos. Al unirse a la tubulina, S-Me-DM4 inhibe la polimerización de los microtúbulos, lo que conduce a la detención mitótica y la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas que se dividen rápidamente, lo que hace que S-Me-DM4 sea un potente agente citotóxico en los ADC . El compuesto se dirige a los microtúbulos y altera su inestabilidad dinámica, lo que es crucial para la división celular y el transporte intracelular .
Análisis Bioquímico
Biochemical Properties
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes involved in cellular processes. It binds to the active site of wild-type enzymes, thereby inhibiting their activity . This inhibition affects the synthesis of proteins and other cellular components, leading to tumor cell death. The compound interacts with various biomolecules, including enzymes and proteins, which are essential for its antitumor activity .
Cellular Effects
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in tumor cells by disrupting microtubule dynamics, which is critical for cell division . This disruption leads to cell cycle arrest and apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .
Molecular Mechanism
The molecular mechanism of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine involves binding to the active site of target enzymes, leading to their inhibition . This inhibition disrupts the synthesis of proteins and other cellular components, ultimately causing tumor cell death. The compound’s high affinity for its target enzyme enhances its cytotoxicity, making it more effective than its parent compound, maytansinol . Additionally, the compound’s cytotoxicity is not affected by platinum resistance in ovarian cancer cells or by P-glycoprotein inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects on tumor cells .
Dosage Effects in Animal Models
The effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal adverse effects . At higher doses, the compound’s cytotoxicity increases, leading to potential toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is involved in specific metabolic pathways that contribute to its antitumor activity. The compound interacts with enzymes and cofactors involved in protein synthesis and cellular metabolism . These interactions affect metabolic flux and metabolite levels, further enhancing the compound’s cytotoxic effects on tumor cells .
Transport and Distribution
The transport and distribution of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine within cells and tissues are critical for its therapeutic efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, maximizing its antitumor effects .
Subcellular Localization
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances the compound’s ability to interact with its target enzymes and exert its cytotoxic effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de S-Me-DM4 implica la metilación de DM4. DM4, un derivado de la maytansina, contiene un grupo sulfhidrilo libre que reacciona con agentes metilantes para formar S-Me-DM4 . La reacción normalmente requiere un agente metilante como yoduro de metilo o sulfato de dimetilo en condiciones básicas para facilitar el proceso de metilación.
Métodos de Producción Industrial
La producción industrial de S-Me-DM4 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La reacción se lleva a cabo normalmente en reactores grandes con control preciso de la temperatura y el pH para optimizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
S-Me-DM4 sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: S-Me-DM4 puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: El compuesto puede reducirse de nuevo a DM4 en condiciones específicas.
Sustitución: S-Me-DM4 puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo metiltio.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Los nucleófilos como los tioles o las aminas pueden reaccionar con S-Me-DM4 en condiciones suaves.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: DM4.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos Similares
DM1: Otro derivado maytansinoide utilizado en los ADC. También inhibe la polimerización de los microtúbulos, pero tiene diferentes propiedades farmacocinéticas.
Unicidad de S-Me-DM4
S-Me-DM4 es único debido a su S-metilación, que mejora su estabilidad y citotoxicidad en comparación con su compuesto madre, DM4. Esta modificación permite una mejor orientación y muerte de las células cancerosas cuando se utiliza en los ADC.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine' involves the modification of maytansine by introducing a 4-methyl-4-methylthio-1-oxopentyl group at the N2' position and removing the acetyl group at the N2 position.", "Starting Materials": [ "Maytansine", "4-methyl-4-methylthio-1-oxopentanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Maytansine is dissolved in dichloromethane and treated with triethylamine to deprotonate the N2' position.", "4-methyl-4-methylthio-1-oxopentanoyl chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the N2'-acylated product.", "The reaction mixture is then quenched with methanol and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in dichloromethane and washed with hydrochloric acid, sodium bicarbonate, and brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and diisopropylethylamine.", "The purified product is then deacetylated by treatment with hydrochloric acid in methanol to remove the acetyl group at the N2 position.", "The reaction mixture is neutralized with sodium bicarbonate and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in a mixture of water and dichloromethane and washed with brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine'." ] } | |
Número CAS |
890654-03-2 |
Fórmula molecular |
C39H56ClN3O10S |
Peso molecular |
794.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Clave InChI |
AYWIIXDQRUFQGH-CJUSJEAQSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Sinónimos |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)





